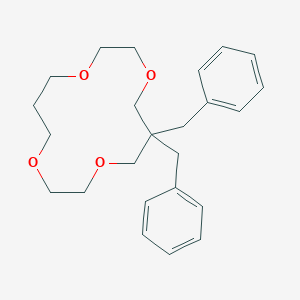

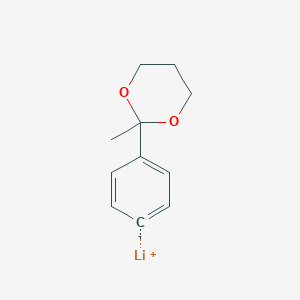

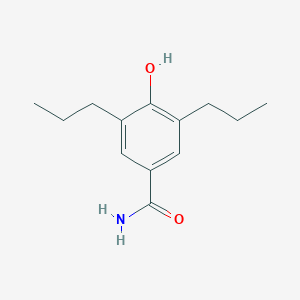

Lithium;2-methyl-2-phenyl-1,3-dioxane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

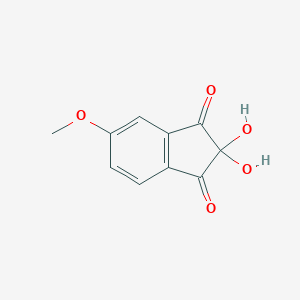

Lithium;2-methyl-2-phenyl-1,3-dioxane, also known as lithium diphenylisobutylphosphine or LiDBP, is a lithium-based compound that has been widely used in scientific research. It is a highly reactive compound that is often used as a reducing agent and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of LiDBP is based on its ability to donate an electron to the substrate, which leads to the reduction of the functional group. The reduction reaction occurs via a single-electron transfer mechanism, where LiDBP acts as an electron donor and the substrate acts as an electron acceptor. The reduced product is then formed by the addition of a proton to the intermediate.

Biochemische Und Physiologische Effekte

LiDBP has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is generally considered to be safe for use in laboratory experiments. It is important to note that LiDBP should be handled with care, as it is highly reactive and can react violently with water, air, and other oxidizing agents.

Vorteile Und Einschränkungen Für Laborexperimente

LiDBP has several advantages for use in laboratory experiments. It is a highly efficient reducing agent that can reduce a wide range of functional groups, which makes it a versatile tool for organic synthesis. It is also a highly effective catalyst for various chemical reactions, which can significantly reduce reaction times and increase yields. However, LiDBP has some limitations for use in laboratory experiments. It is highly reactive and can react violently with water, air, and other oxidizing agents, which requires careful handling. In addition, LiDBP is a relatively expensive reagent, which can limit its use in large-scale experiments.

Zukünftige Richtungen

LiDBP has several potential future directions for scientific research. One possible direction is the development of new synthetic methodologies that use LiDBP as a reducing agent or catalyst. Another direction is the study of LiDBP in electrochemical reactions, such as the reduction of carbon dioxide and the synthesis of metal nanoparticles. Furthermore, LiDBP may have potential applications in the field of medicine, such as in drug synthesis or as a diagnostic tool. Overall, LiDBP is a highly versatile and useful compound that has the potential to contribute to various scientific fields.

Synthesemethoden

LiDBP can be synthesized by reacting Lithium;2-methyl-2-phenyl-1,3-dioxane metal with diphenylisobutylphosphine in anhydrous ether. The reaction produces a white precipitate of LiDBP, which can be purified by recrystallization. The purity of the compound can be confirmed by various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

LiDBP has been used in various scientific research applications, including organic synthesis, catalysis, and electrochemistry. It is a highly efficient reducing agent that can reduce a wide range of functional groups, such as ketones, aldehydes, and esters. It is also a highly effective catalyst for various chemical reactions, such as Suzuki-Miyaura coupling, Sonogashira coupling, and Negishi coupling. In addition, LiDBP has been used in electrochemical studies, such as the reduction of carbon dioxide and the synthesis of metal nanoparticles.

Eigenschaften

CAS-Nummer |

110347-00-7 |

|---|---|

Produktname |

Lithium;2-methyl-2-phenyl-1,3-dioxane |

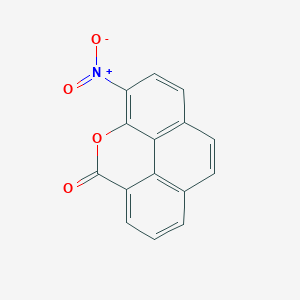

Molekularformel |

C11H13LiO2 |

Molekulargewicht |

184.2 g/mol |

IUPAC-Name |

lithium;2-methyl-2-phenyl-1,3-dioxane |

InChI |

InChI=1S/C11H13O2.Li/c1-11(12-8-5-9-13-11)10-6-3-2-4-7-10;/h3-4,6-7H,5,8-9H2,1H3;/q-1;+1 |

InChI-Schlüssel |

WPAMHPVZJJUYDB-UHFFFAOYSA-N |

SMILES |

[Li+].CC1(OCCCO1)C2=CC=[C-]C=C2 |

Kanonische SMILES |

[Li+].CC1(OCCCO1)C2=CC=[C-]C=C2 |

Synonyme |

Lithium, [4-(2-methyl-1,3-dioxan-2-yl)phenyl]- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B24987.png)